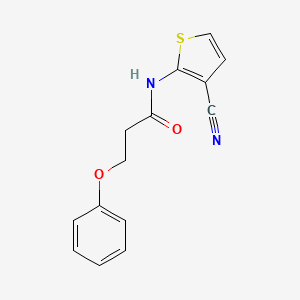

![molecular formula C12H15NO B2413566 N-[3-(propan-2-yl)phenyl]prop-2-enamide CAS No. 1156926-83-8](/img/structure/B2413566.png)

N-[3-(propan-2-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(propan-2-yl)phenyl]prop-2-enamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. IPP is a chiral molecule that exists in two enantiomeric forms, and its synthesis has been the subject of several studies.

Scientific Research Applications

- Thiazolidinone derivatives, including N-(3-propan-2-ylphenyl)prop-2-enamide, have shown promising antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the compound’s mode of action and potential applications in treating infections is crucial.

- The thiazolidinone scaffold has been associated with anticancer activity . N-(3-propan-2-ylphenyl)prop-2-enamide could be evaluated for its cytotoxic effects on cancer cells, mechanisms of action, and potential as a lead compound for developing novel anticancer drugs.

- Inflammation plays a key role in various diseases. Researchers have investigated thiazolidinone derivatives for their anti-inflammatory effects . N-(3-propan-2-ylphenyl)prop-2-enamide might modulate inflammatory pathways, making it relevant for conditions like arthritis or inflammatory bowel diseases.

- Thiazolidinones have been studied as potential antidiabetic agents due to their ability to improve insulin sensitivity . N-(3-propan-2-ylphenyl)prop-2-enamide could be explored further for its impact on glucose metabolism and insulin signaling.

- Given the ongoing global health challenges, antiviral research remains critical. Investigating N-(3-propan-2-ylphenyl)prop-2-enamide’s antiviral potential against specific viruses (such as HIV or influenza) could yield valuable insights .

- Researchers often use thiazolidinone derivatives as tools for studying biological processes. N-(3-propan-2-ylphenyl)prop-2-enamide might serve as a probe to investigate specific cellular pathways, protein interactions, or enzyme inhibition .

Antimicrobial Activity

Anticancer Potential

Anti-Inflammatory Properties

Antidiabetic Applications

Antiviral Properties

Biochemical Studies

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[3-(propan-2-yl)phenyl]prop-2-enamide are not well-studied. Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown. These factors are crucial for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-[3-(propan-2-yl)phenyl]prop-2-enamide’s action are currently unknown. Without knowledge of its specific targets and mode of action, it is difficult to predict its potential effects at the molecular and cellular levels .

properties

IUPAC Name |

N-(3-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-6-10(8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSKZKNZFGWLKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(propan-2-yl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)

![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)

![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)